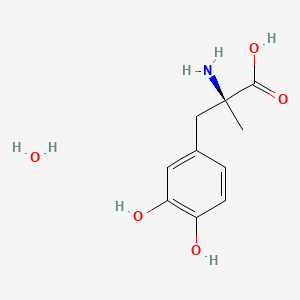

Methyldopa hydrate

描述

Alpha-methyl-L-dopa is a derivative of L-tyrosine having a methyl group at the alpha-position and an additional hydroxy group at the 3-position on the phenyl ring. It has a role as a hapten, an antihypertensive agent, an alpha-adrenergic agonist, a peripheral nervous system drug and a sympatholytic agent. It is a L-tyrosine derivative and a non-proteinogenic L-alpha-amino acid.

Methyldopa, or α-methyldopa, is a centrally acting sympatholytic agent and an antihypertensive agent. It is an analog of DOPA (3,4‐hydroxyphenylanine), and it is a prodrug, meaning that the drug requires biotransformation to an active metabolite for therapeutic effects. Methyldopa works by binding to alpha(α)-2 adrenergic receptors as an agonist, leading to the inhibition of adrenergic neuronal outflow and reduction of vasoconstrictor adrenergic signals. Methyldopa exists in two isomers D-α-methyldopa and L-α-methyldopa, which is the active form. First introduced in 1960 as an antihypertensive agent, methyldopa was considered to be useful in certain patient populations, such as pregnant women and patients with renal insufficiency. Since then, methyldopa was largely replaced by newer, better-tolerated antihypertensive agents; however, it is still used as monotherapy or in combination with [hydrochlorothiazide]. Methyldopa is also available as intravenous injection, which is used to manage hypertension when oral therapy is unfeasible and to treat hypertensive crisis.

Methyldopa anhydrous is a Central alpha-2 Adrenergic Agonist. The mechanism of action of methyldopa anhydrous is as an Adrenergic alpha2-Agonist.

Methyldopa (alpha-methyldopa or α-methyldopa) is a centrally active sympatholytic agent that has been used for more than 50 years for the treatment of hypertension. Methyldopa has been clearly linked to instances of acute and chronic liver injury that can be severe and even fatal.

Methyldopa is a phenylalanine derivative and an aromatic amino acid decarboxylase inhibitor with antihypertensive activity. Methyldopa is a prodrug and is metabolized in the central nervous system. The antihypertensive action of methyldopa seems to be attributable to its conversion into alpha-methylnorepinephrine, which is a potent alpha-2 adrenergic agonist that binds to and stimulates potent central inhibitory alpha-2 adrenergic receptors. This results in a decrease in sympathetic outflow and decreased blood pressure.

METHYLDOPA is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1962 and is indicated for hypertension and has 2 investigational indications.

Methyldopa or alpha-methyldopa (brand names Aldomet, Apo-Methyldopa, Dopamet, Novomedopa) is a centrally-acting adrenergic antihypertensive medication. Its use is now deprecated following introduction of alternative safer classes of agents. However it continues to have a role in otherwise difficult to treat hypertension and gestational hypertension (formerly known as pregnancy-induced hypertension). Methyldopa is an aromatic-amino-acid decarboxylase inhibitor in animals and in man. Only methyldopa, the L-isomer of alpha-methyldopa, has the ability to inhibit dopa decarboxylase and to deplete animal tissues of norepinephrine. In man the antihypertensive activity appears to be due solely to the L-isomer. About twice the dose of the racemate (DL-alpha-methyldopa) is required for equal antihypertensive effect. Methyldopa has no direct effect on cardiac function and usually does not reduce glomerular filtration rate, renal blood flow, or filtration fraction. Cardiac output usually is maintained without cardiac acceleration. In some patients the heart rate is slowed. Normal or elevated plasma renin activity may decrease in the course of methyldopa therapy. Methyldopa reduces both supine and standing blood pressure. Methyldopa usually produces highly effective lowering of the supine pressure with infrequent symptomatic postural hypotension. Exercise hypotension and diurnal blood pressure variations rarely occur. Methyldopa, in its active metabolite form, is a central alpha-2 receptor agonist. Using methyldopa leads to alpha-2 receptor-negative feedback to sympathetic nervous system (SNS) (centrally and peripherally), allowing peripheral sympathetic nervous system tone to decrease. Such activity leads to a decrease in total peripheral resistance (TPR) and cardiac output. When introduced it was a mainstay of antihypertensive therapy, but its use has declined, with increased use of other safer classes of agents. One of its important present-day uses is in the management of pregnancy-induced hypertension, as it is relatively safe in pregnancy compared to other antihypertensive drugs (Wikipedia).

An alpha-2 adrenergic agonist that has both central and peripheral nervous system effects. Its primary clinical use is as an antihypertensive agent.

See also: Levodopa (related); Prazosin (related); Pargyline (related) ... View More ...

属性

IUPAC Name |

(2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4.H2O/c1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6;/h2-4,12-13H,5,11H2,1H3,(H,14,15);1H2/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJUBZFLFDODNF-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41372-08-1 | |

| Record name | L-Tyrosine, 3-hydroxy-α-methyl-, hydrate (2:3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41372-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Tyrosine, 3-hydroxy-α-methyl-, hydrate (2:3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.456 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Methyldopa Hydrate on Central Alpha-2 Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyldopa (B1676449), a cornerstone in the management of hypertension, particularly in pregnant women, exerts its therapeutic effect through a sophisticated central mechanism. This technical guide provides a comprehensive exploration of the molecular and physiological actions of methyldopa hydrate, focusing on its role as a prodrug and the subsequent agonistic activity of its primary metabolite, α-methylnorepinephrine, on central α-2 adrenergic receptors. This document details the metabolic pathway of methyldopa, the downstream signaling cascade following receptor activation, and the ultimate physiological response leading to a reduction in sympathetic outflow and blood pressure. Furthermore, this guide presents quantitative data on the binding affinities of methyldopa's metabolites and outlines detailed experimental protocols for key assays used to elucidate this mechanism of action.

Introduction

Methyldopa is a centrally-acting antihypertensive agent that has been in clinical use for decades.[1] Its primary mechanism of action involves the modulation of the sympathetic nervous system at the level of the central nervous system (CNS).[1] Unlike direct-acting agonists, methyldopa is a prodrug that requires enzymatic conversion to its active form to elicit its pharmacological effects.[2] This guide will delve into the intricate details of this process, providing a technical overview for researchers and professionals in the field of drug development.

Metabolism of Methyldopa

Methyldopa, administered as L-α-methyldopa, is transported across the blood-brain barrier into the CNS.[1] Within adrenergic neurons, it undergoes a two-step metabolic conversion:

-

Decarboxylation: Aromatic L-amino acid decarboxylase (dopa decarboxylase) converts methyldopa to α-methyldopamine.

-

Hydroxylation: Dopamine β-hydroxylase then converts α-methyldopamine to the pharmacologically active metabolite, (1R,2S)-α-methylnorepinephrine.[3]

A minor metabolite, α-methylepinephrine, can also be formed through the action of phenylethanolamine-N-methyltransferase.[4] It is primarily α-methylnorepinephrine that acts as a "false neurotransmitter," replacing endogenous norepinephrine (B1679862) in synaptic vesicles.[4]

Mechanism of Action at Central Alpha-2 Adrenergic Receptors

The antihypertensive effect of methyldopa is mediated by the agonistic activity of its metabolite, α-methylnorepinephrine, at presynaptic α-2 adrenergic receptors located in the brainstem, particularly in the nucleus tractus solitarius.[4]

Alpha-2 Adrenergic Receptor Subtypes

There are three main subtypes of α-2 adrenergic receptors: α2A, α2B, and α2C.[5] The central antihypertensive effects of α-2 agonists are primarily mediated by the α2A subtype.[5]

Signaling Pathway

Alpha-2 adrenergic receptors are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi).[6] The binding of α-methylnorepinephrine to the α-2 adrenergic receptor initiates the following signaling cascade:

-

G-protein Activation: The Gi protein is activated, leading to the dissociation of its αi and βγ subunits.

-

Inhibition of Adenylyl Cyclase: The αi subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6]

-

Modulation of Ion Channels: The βγ subunit can directly modulate the activity of ion channels, leading to hyperpolarization of the neuronal membrane.

-

Reduced Neurotransmitter Release: The overall effect of this signaling cascade is a reduction in the influx of Ca2+ into the presynaptic terminal, which in turn inhibits the release of norepinephrine from the neuron.[6]

This reduction in noradrenergic neurotransmission from the vasomotor center in the brainstem leads to decreased sympathetic outflow to the periphery, resulting in vasodilation and a decrease in blood pressure.[1]

Quantitative Data: Binding Affinities

| Compound | Receptor Target | Binding Affinity (Relative Potency) | Reference |

| (-)-erythro-α-Methylnorepinephrine | α-2 Adrenergic Receptor | High affinity; 6 times more potent than norepinephrine | [4] |

| (-)-erythro-α-Methylepinephrine | α-2 Adrenergic Receptor | High affinity | [7] |

| α-Methyldopamine | α-2 Adrenergic Receptor | Less potent than α-methylnorepinephrine and α-methylepinephrine | [7] |

| (-)-erythro-α-Methylnorepinephrine | α-1 vs α-2 Adrenergic Receptors | 75 times more selective for α-2 receptors | [4] |

Experimental Protocols

The following protocols are synthesized from established methodologies and are intended to provide a framework for the in vitro and in vivo investigation of methyldopa's mechanism of action.

Radioligand Binding Assay for α-2 Adrenergic Receptors

This protocol is designed to determine the binding affinity of methyldopa metabolites for α-2 adrenergic receptors in rat brain tissue.

Objective: To determine the Ki (inhibition constant) of test compounds for the α-2 adrenergic receptor.

Materials:

-

Rat forebrain tissue

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

[3H]Clonidine (radioligand)

-

Unlabeled clonidine (B47849) (for non-specific binding determination)

-

Test compounds (methyldopa metabolites)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat forebrain tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 1-2 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

50 µL of membrane preparation

-

50 µL of [3H]Clonidine (at a concentration near its Kd)

-

50 µL of test compound at various concentrations (for competition curve) or buffer (for total binding) or excess unlabeled clonidine (for non-specific binding).

-

-

Incubate the plate at room temperature for 60 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 (concentration of test compound that inhibits 50% of specific binding) from the curve.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay in Cultured Cells

This protocol measures the ability of methyldopa metabolites to inhibit forskolin-stimulated cAMP production in cells expressing α-2 adrenergic receptors.[8]

Objective: To determine the IC50 of test compounds for the inhibition of adenylyl cyclase activity.

Materials:

-

CHO or HEK293 cells stably expressing the human α2A-adrenergic receptor

-

Cell culture medium

-

Test compounds (methyldopa metabolites)

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

Plate reader

Procedure:

-

Cell Culture and Plating:

-

Culture the cells to ~80-90% confluency.

-

Seed the cells into a 96-well plate at an appropriate density and allow them to attach overnight.

-

-

Assay:

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with various concentrations of the test compound for 15-30 minutes.

-

Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) in the presence of the test compound for 15-30 minutes at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP levels using the plate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the concentration of cAMP in each sample from the standard curve.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of the test compound.

-

Determine the IC50 from the resulting dose-response curve.

-

In Vivo Measurement of Sympathetic Nerve Activity

This protocol describes the direct recording of sympathetic nerve activity in anesthetized rats following central administration of methyldopa.

Objective: To assess the effect of centrally administered methyldopa on sympathetic outflow.

Materials:

-

Male Wistar or Sprague-Dawley rats

-

Anesthetic (e.g., urethane (B1682113) or a combination of ketamine/xylazine)

-

Stereotaxic apparatus

-

Microinjection pump and syringe

-

Bipolar platinum electrodes

-

High-impedance amplifier and filter

-

Data acquisition system

-

Methyldopa solution for injection

Procedure:

-

Animal Preparation:

-

Anesthetize the rat and place it in the stereotaxic apparatus.

-

Expose the skull and drill a small hole for the injection cannula.

-

Implant a cannula into a lateral cerebral ventricle or directly into a brainstem nucleus (e.g., nucleus tractus solitarius).

-

-

Nerve Isolation and Electrode Placement:

-

Isolate a sympathetic nerve (e.g., renal or splanchnic nerve) through a retroperitoneal incision.

-

Place the bipolar electrodes around the nerve and cover the area with mineral oil to prevent drying.

-

-

Recording:

-

Record baseline sympathetic nerve activity (SNA). The raw signal should be amplified, filtered (e.g., 100-1000 Hz), rectified, and integrated.

-

Administer methyldopa centrally via the implanted cannula.

-

Continuously record SNA for a defined period post-injection.

-

-

Data Analysis:

-

Quantify the integrated SNA, often expressed as a percentage of the baseline activity.

-

Analyze the change in SNA over time following methyldopa administration.

-

At the end of the experiment, confirm the neural origin of the signal by administering a ganglionic blocker (e.g., hexamethonium), which should abolish the signal.

-

Conclusion

This compound's mechanism of action is a classic example of a prodrug strategy that leverages the body's own enzymatic machinery to deliver an active metabolite to the site of action. The conversion of methyldopa to α-methylnorepinephrine and its subsequent agonism at central α-2 adrenergic receptors leads to a reduction in sympathetic outflow, which is the cornerstone of its antihypertensive effect. The quantitative data on binding affinities and the detailed experimental protocols provided in this guide offer a robust framework for further research and development in the field of centrally-acting antihypertensive agents. A thorough understanding of this mechanism is crucial for the development of novel therapeutics with improved efficacy and safety profiles.

References

- 1. Unusual alpha adrenergic receptor potency of methyldopa metabolites on melanocyte function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methyldopa | C10H13NO4 | CID 38853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of methyldopa metabolites on amine transmitters and adrenergic receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Two alpha(2)-adrenergic receptor subtypes, alpha(2A) and alpha(2C), inhibit transmitter release in the brain of gene-targeted mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alpha 2-adrenergic receptor-mediated sensitization of forskolin-stimulated cyclic AMP production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential competition by L-alpha-methyldopa metabolites for adrenergic receptors in rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A procedure for measuring alpha 2-adrenergic receptor-mediated inhibition of cyclic AMP accumulation in rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Characterization of Novel Methyldopa Hydrate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyldopa (B1676449), a cornerstone in the management of hypertension, particularly during pregnancy, continues to be a subject of scientific inquiry aimed at enhancing its therapeutic profile.[1][2][3] This technical guide provides a comprehensive overview of the synthesis and characterization of novel Methyldopa hydrate (B1144303) derivatives, including esters, amides, and metal-coordinated complexes. The primary motivation for developing these derivatives is to improve physicochemical properties and biological efficacy.[4] This document details experimental protocols for synthesis and purification, alongside robust analytical methodologies for characterization, such as High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy. All quantitative data are systematically presented in tabular format for comparative analysis. Furthermore, key pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying processes for researchers and drug development professionals.

Introduction to Methyldopa and Its Derivatives

Methyldopa, chemically known as (S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methyl-propanoic acid, is a centrally acting alpha-2 adrenergic agonist.[1] It is a prodrug that is metabolized in the central nervous system to its active form, α-methylnorepinephrine. This active metabolite stimulates presynaptic α2-adrenergic receptors, leading to a reduction in sympathetic outflow and a subsequent decrease in blood pressure. The development of novel derivatives aims to overcome certain limitations of the parent drug, such as variable absorption, and to explore new therapeutic potentials. Ester derivatives, for example, have been synthesized to act as progenitors with potentially improved absorption from the gastrointestinal tract. This guide outlines the synthetic routes and analytical characterization of these promising new chemical entities.

Mechanism of Action: The Alpha-2 Adrenergic Pathway

The antihypertensive effect of Methyldopa is not direct but is exerted through its active metabolite, α-methylnorepinephrine. After oral administration, Methyldopa crosses the blood-brain barrier and is taken up by central adrenergic neurons. Within these neurons, it is converted by the enzyme DOPA decarboxylase to α-methyldopamine, which is then transformed by dopamine (B1211576) β-hydroxylase into α-methylnorepinephrine. This metabolite, acting as a "false neurotransmitter," is a potent agonist of presynaptic α2-adrenergic receptors. Stimulation of these receptors inhibits the release of norepinephrine, thereby reducing sympathetic tone, decreasing peripheral vascular resistance, and lowering blood pressure.

Synthesis of Novel Methyldopa Derivatives

The synthesis of novel Methyldopa derivatives involves standard organic chemistry transformations targeting the carboxylic acid, amino, or catechol functional groups. A generalized workflow includes the reaction of starting materials, work-up to isolate the crude product, and subsequent purification.

Experimental Protocol: Ester Derivative Synthesis (Methyl Ester)

Ester derivatives are often created as prodrugs to enhance bioavailability. The following protocol is based on a method for preparing L-methyldopa methyl esters.

-

Reaction Setup: To a reaction vessel, add L-methyldopa (1 equivalent) and methanol (B129727) (1-6 equivalents by mass).

-

Esterification: While stirring the suspension at a controlled temperature of 15°C, bubble hydrogen chloride gas (1-6 equivalents by mass) through the mixture.

-

Reaction: Maintain the reaction temperature at 30°C for approximately 72 hours.

-

Isolation: After the reaction period, filter the reaction solution to collect the solid product.

-

Purification: The crude ester hydrochloride is neutralized using a basic solution (e.g., 10-30 wt.% sodium carbonate) to a pH of ~6-7.

-

Crystallization: The neutralized solution is cooled to 0-20°C to induce crystallization of the methyl ester derivative.

-

Final Product: The crystallized product is isolated by centrifugation or filtration and dried under a vacuum at 40-80°C for 6-12 hours to yield the pure L-methyldopa methyl ester.

Experimental Protocol: Metal-Complex Derivative Synthesis (Zn(II) Complex)

Metal complexes of drugs can exhibit improved biological properties. A Zinc(II)-Methyldopa complex has been synthesized and shown to be more effective at reducing systolic blood pressure in spontaneously hypertensive rats than Methyldopa alone.

-

Reactant Preparation: Prepare an aqueous solution of Methyldopa. Separately, prepare an aqueous solution of Zinc(II) chloride (ZnCl₂).

-

Complexation Reaction: Add the ZnCl₂ solution dropwise to the Methyldopa solution with constant stirring at room temperature.

-

pH Adjustment: Adjust the pH of the mixture to a slightly alkaline value using a dilute NaOH solution to facilitate the formation of the [Zn(MD)(OH)(H₂O)₂]·H₂O complex.

-

Precipitation and Isolation: A precipitate will form upon standing. Collect the solid complex by vacuum filtration.

-

Washing: Wash the collected solid with deionized water and then with a small amount of ethanol (B145695) to remove any unreacted starting materials.

-

Drying: Dry the final product in a vacuum oven at a mild temperature (e.g., 40-50°C) to yield the purified Zn(II)-Methyldopa complex.

Characterization of Novel Methyldopa Derivatives

Thorough characterization is essential to confirm the identity, purity, and properties of the newly synthesized derivatives. This involves a combination of spectroscopic and chromatographic techniques.

Experimental Protocol: UV-Vis Spectrophotometric Analysis

UV-Vis spectrophotometry provides a simple, cost-effective, and rapid method for the quantification of Methyldopa and its derivatives, often after a color-forming reaction. The following is a generalized protocol based on complexation with molybdate (B1676688).

-

Reagent Preparation: Prepare a 1.0% (m/v) aqueous solution of ammonium (B1175870) molybdate.

-

Standard/Sample Preparation: Prepare a stock solution of the Methyldopa derivative in deionized water. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 50 to 200 µg/mL. Prepare unknown samples to fall within this range.

-

Reaction: To an aliquot of each standard and sample solution, add the ammonium molybdate solution. A yellow-colored complex will form.

-

Measurement: Allow the reaction to stabilize for at least 24 hours at room temperature (25±1 °C). Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax), which for this complex is 410 nm, using a reagent blank for reference.

-

Quantification: Construct a calibration curve by plotting absorbance versus concentration for the standards. Determine the concentration of the unknown samples using the linear regression equation from the curve.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a robust and highly sensitive technique for the separation, identification, and quantification of Methyldopa derivatives and any related impurities.

-

Chromatographic System: Utilize an HPLC system equipped with a UV detector.

-

Column: Employ a reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Prepare a mobile phase consisting of a mixture of aqueous acetic acid, methanol, and water. A typical composition might be optimized for the specific derivative being analyzed.

-

Sample Preparation: Accurately weigh and dissolve the derivative sample in the mobile phase to a known concentration (e.g., 0.1 - 0.4 mg/mL). Filter the solution through a 0.45 µm filter before injection.

-

Analysis Conditions:

-

Flow Rate: Set to 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection Wavelength: 280 nm.

-

Column Temperature: Ambient (e.g., 25°C).

-

-

Data Acquisition: Inject standards and samples, and record the resulting chromatograms. The retention time is used for identification, and the peak area is used for quantification against a standard calibration curve.

Quantitative Data Summary

The following tables summarize key quantitative data gathered from various characterization studies of Methyldopa and its derivatives.

Table 1: Summary of Spectrophotometric Characterization Data

| Analyte/Method | Reagent | λmax (nm) | Linear Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Reference |

| Methyldopa | 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) | 470 | 1.6 - 17.6 | 1.9337 x 10⁴ | |

| Methyldopa | Diazotized p-Nitroaniline | 610 | 2 - 17 | 0.7223 x 10⁴ | |

| Methyldopa | 2,6-Dichloroquinone-4-chlorimide (DCQ) | 400 | 4 - 20 | Not Reported | |

| Methyldopa | Schiff's Base / KIO₄ | 481 | 5.0 - 40 | 6.082 x 10³ | |

| Methyldopa | N-bromosuccinimide (NBS) / 3,3-diaminobenzidine (DAB) | 513 | 0.5 - 10 (mg/L) | 2.58 x 10⁴ | |

| Methyldopa | Ammonium Molybdate | 410 | 50 - 200 | Not Reported |

Table 2: Summary of Chromatographic Characterization Data

| Analytical Method | Limit of Detection (LOD) | Application | Reference |

| HPLC | 10 - 50 ng/mL | Quantification in pharmaceutical and biological matrices | |

| LC-MS/MS | 0.7 - 15 ng/mL | High-sensitivity quantification in biological matrices |

Table 3: Physicochemical and Biological Data of Selected Derivatives

| Derivative | Synthesis Method | Yield (%) | Key Finding | Reference |

| Methyldopa-Tin Complexes | Reflux in Methanol | 74 - 83% | Act as effective photostabilizers for PVC films | |

| [Zn(MD)(OH)(H₂O)₂]·H₂O | Aqueous Complexation | Not Reported | More effective than Methyldopa in reducing blood pressure in SHR rats (122 vs 145 mmHg) | |

| α-pivaloyloxyethyl ester | Direct Esterification | Not Reported | More potent antihypertensive agent than Methyldopa in animal models | |

| α-succinimidoethyl ester | Direct Esterification | Not Reported | More potent antihypertensive agent than Methyldopa in animal models |

Conclusion

The synthesis of novel this compound derivatives presents a viable strategy for enhancing the therapeutic properties of this important antihypertensive drug. Ester and metal-complex derivatives have demonstrated promising results, including increased potency and improved physiological effects in preclinical models. The characterization of these new entities is supported by a range of well-established analytical techniques, from cost-effective spectrophotometric assays to highly sensitive LC-MS/MS methods. The detailed protocols and compiled data in this guide offer a solid foundation for researchers and drug developers to further explore and optimize Methyldopa derivatives, potentially leading to safer and more effective treatments for hypertension.

References

- 1. chemmethod.com [chemmethod.com]

- 2. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Design of methyldopa structure and calculation of its properties by quantum mechanics - Arabian Journal of Chemistry [arabjchem.org]

- 4. Synthesis and antihypertensive activity of some ester progenitors of methyldopa - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Binding Affinity of Methyldopa Hydrate and its Metabolites to Adrenergic Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in-vitro binding affinities of Methyldopa hydrate (B1144303) and its primary active metabolite, α-methylnorepinephrine, to various adrenergic receptor subtypes. This document is intended to serve as a comprehensive resource, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

Introduction: The Central Role of α2-Adrenergic Agonism

Methyldopa is a centrally-acting antihypertensive agent that functions as a prodrug.[1][2] Its therapeutic effects are not mediated by the parent compound but rather by its active metabolite, α-methylnorepinephrine.[1][3] Following administration, Methyldopa is transported into the central nervous system and metabolized to α-methylnorepinephrine.[3] This metabolite then acts as a selective agonist at α2-adrenergic receptors, leading to a decrease in sympathetic outflow and a subsequent reduction in blood pressure. Understanding the in-vitro binding characteristics of these compounds to adrenergic receptor subtypes is crucial for elucidating their mechanism of action and for the development of more selective therapeutic agents.

Quantitative Binding Affinity Data

The following table summarizes the available in-vitro binding affinity data (Ki, Kd, or IC50 values) for α-methylnorepinephrine at various adrenergic receptor subtypes. It is important to note that comprehensive binding data for the parent compound, Methyldopa hydrate, is limited in the scientific literature, as its pharmacological activity is primarily attributed to its metabolite.

| Compound | Receptor Subtype | Ligand | Test System | Ki (nM) | Reference |

| α-methylnorepinephrine | α2 | [3H]clonidine | Rat Brain | >1000 | |

| α-methylnorepinephrine | α1 | [3H]WB-4101 | Rat Brain | >10,000 |

Note: The available data from the cited study indicates a significantly lower affinity of α-methylnorepinephrine for both α1 and α2 receptors in the rat brain when compared to other adrenergic agonists like epinephrine (B1671497) and norepinephrine. The study suggests that while it competes for these binding sites, its potency is considerably lower. Further research with more specific radioligands and a broader range of receptor subtypes is needed to provide a more complete binding profile.

Experimental Protocols: Radioligand Binding Assays

The determination of binding affinities for compounds like α-methylnorepinephrine to adrenergic receptors is typically achieved through competitive radioligand binding assays. These assays are a cornerstone of pharmacological research, allowing for the quantification of ligand-receptor interactions.

Principle of Competitive Radioligand Binding Assay

In a competitive binding assay, a radiolabeled ligand with known high affinity and specificity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor). The binding of this radioligand is then measured in the presence of varying concentrations of an unlabeled test compound (in this case, α-methylnorepinephrine). The test compound competes with the radioligand for binding to the receptor. By measuring the decrease in the binding of the radioligand as the concentration of the test compound increases, the affinity of the test compound for the receptor can be determined. The data is typically used to calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), which can then be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Generalized Protocol for Adrenergic Receptor Binding Assay

1. Membrane Preparation:

-

Tissues or cells expressing the adrenergic receptor subtype of interest are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the cell debris.

-

The supernatant is then subjected to high-speed centrifugation to isolate the membrane fraction containing the receptors.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

Protein concentration of the membrane preparation is determined using a standard method (e.g., Bradford assay).

2. Competitive Binding Assay:

-

In a series of tubes or a microplate, a constant concentration of the radioligand (e.g., [3H]clonidine for α2 receptors, [3H]prazosin for α1 receptors) is added.

-

Increasing concentrations of the unlabeled competitor (e.g., α-methylnorepinephrine) are added to the tubes.

-

A set of tubes containing only the radioligand and membranes serves as the control for total binding.

-

Another set of tubes containing the radioligand, membranes, and a high concentration of a known potent unlabeled ligand is used to determine non-specific binding.

-

The membrane preparation is added to all tubes to initiate the binding reaction.

-

The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.

3. Separation of Bound and Free Ligand:

-

The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed quickly with ice-cold buffer to remove any unbound radioligand.

4. Quantification:

-

The radioactivity retained on the filters is measured using a scintillation counter.

5. Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The specific binding data is then plotted against the logarithm of the competitor concentration to generate a competition curve.

-

The IC50 value is determined from this curve, and the Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Methyldopa's Mechanism of Action

Caption: Metabolic activation of Methyldopa to α-methylnorepinephrine.

Competitive Radioligand Binding Assay Workflow

References

An In-depth Technical Guide on the Pharmacokinetics and Stereoselective Metabolism of Methyldopa Hydrate Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and stereoselective metabolism of methyldopa (B1676449) hydrate (B1144303) enantiomers. Methyldopa, a widely used antihypertensive agent, is a chiral compound, with its therapeutic activity primarily attributed to the L-enantiomer, L-α-methyldopa. Understanding the stereoselective disposition of its enantiomers is crucial for optimizing its therapeutic efficacy and safety profile.

Introduction to Methyldopa and its Stereoselectivity

Methyldopa is a centrally-acting alpha-2 adrenergic agonist that is used in the management of hypertension.[1][2] It is a prodrug that is metabolized to its active form, α-methylnorepinephrine, in the brain.[1][3] This active metabolite stimulates central α2-adrenergic receptors, leading to a reduction in sympathetic outflow and consequently, a decrease in blood pressure.[1][2]

Methyldopa exists as a pair of enantiomers: the pharmacologically active L-α-methyldopa (levomethyldopa) and the inactive D-α-methyldopa.[1] The antihypertensive activity of the racemic mixture is therefore solely due to the L-isomer.[4] The stereochemistry of methyldopa significantly influences its absorption, metabolism, and pharmacological activity.

Pharmacokinetics of Methyldopa Enantiomers

The pharmacokinetic profile of methyldopa is characterized by incomplete and variable absorption from the gastrointestinal tract.[1][5] The stereoselective nature of its absorption and metabolism leads to different pharmacokinetic parameters for the L- and D-enantiomers.

Data Presentation: Comparative Pharmacokinetic Parameters

While comprehensive side-by-side comparative data for all pharmacokinetic parameters of the L- and D-enantiomers are limited in readily available literature, the following table summarizes the known information for L-methyldopa and highlights the qualitative differences for the D-enantiomer.

| Pharmacokinetic Parameter | L-α-Methyldopa | D-α-Methyldopa | Reference |

| Bioavailability | ~25% (range 8% to 62%) | Less readily absorbed than the L-isomer. A study showed 70-80% of an oral dose was excreted unchanged in the feces. | [1][5][6] |

| Half-life (t½) | Approximately 1.7 to 2.1 hours (alpha-phase: ~0.21 hours, beta-phase: ~1.28 hours) | Data not explicitly available, but expected to be different due to altered metabolism. | [5] |

| Volume of Distribution (Vd) | Apparent Vd: 0.19 to 0.32 L/kg; Total Vd: 0.41 to 0.72 L/kg | Data not explicitly available. | [1][3] |

| Clearance (CL) | Renal clearance is approximately 130 mL/min in normal subjects. | Data not explicitly available. | [1] |

| Time to Maximum Concentration (Tmax) | 3 to 6 hours after oral administration. | Data not explicitly available. | [1] |

| Protein Binding | Less than 15% | Data not explicitly available. | [1] |

Stereoselective Metabolism of Methyldopa Enantiomers

The metabolism of methyldopa is a critical determinant of its pharmacological activity and is highly stereoselective. The L-enantiomer is the substrate for the enzymatic reactions that lead to the formation of the active metabolite, while the D-enantiomer follows a different metabolic pathway.

Metabolic Pathways

L-α-Methyldopa: The primary and therapeutically relevant metabolic pathway for L-α-methyldopa involves its conversion to α-methylnorepinephrine. This occurs through a two-step process:

-

Decarboxylation: L-α-methyldopa is decarboxylated by the enzyme aromatic L-amino acid decarboxylase (AADC) to α-methyldopamine.

-

Hydroxylation: α-methyldopamine is then hydroxylated by dopamine (B1211576) β-hydroxylase (DBH) to form the active metabolite, (1R,2S)-α-methylnorepinephrine.

A major circulating metabolite of L-methyldopa is α-methyldopa mono-O-sulfate, formed through conjugation in the liver.[1] Other metabolites include 3-O-methyl-α-methyldopa, 3,4-dihydroxyphenylacetone (B24149), and their conjugates.[1]

D-α-Methyldopa: The D-isomer is not a substrate for AADC and therefore is not converted to an active amine metabolite.[1] Its metabolism is limited to the formation of 3-O-methyl-α-methyldopa and 3,4-dihydroxyphenylacetone to a minimal extent.[1] A significant portion of orally administered D-α-methyldopa is excreted unchanged in the feces, indicating poor absorption.[6]

Mandatory Visualizations

Signaling Pathway of Methyldopa's Antihypertensive Action

Caption: Metabolic activation and mechanism of action of L-methyldopa.

Experimental Workflow for Stereoselective Pharmacokinetic Analysis

Caption: Workflow for a stereoselective pharmacokinetic study of methyldopa.

Experimental Protocols

The following sections detail the methodologies for key experiments in the pharmacokinetic and metabolic analysis of methyldopa enantiomers.

In-Vivo Pharmacokinetic Study Protocol (Human)

This protocol outlines a typical design for a clinical study to evaluate the stereoselective pharmacokinetics of methyldopa.

-

Study Design: An open-label, single-dose, crossover study in healthy volunteers.

-

Subjects: A cohort of healthy male and female subjects, with written informed consent. Subjects should be screened for normal hepatic and renal function.

-

Drug Administration: A single oral dose of racemic this compound (e.g., 500 mg) is administered with water after an overnight fast.

-

Blood Sampling: Venous blood samples (e.g., 5 mL) are collected into heparinized tubes at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 36 hours).

-

Plasma Preparation: Blood samples are centrifuged (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma, which is then stored at -80°C until analysis.

Bioanalytical Method for Enantioselective Quantification of Methyldopa in Plasma

This protocol is based on High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a common and robust method for chiral drug analysis.

-

Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

To a 100 µL aliquot of plasma, add 10 µL of an internal standard working solution (e.g., deuterated L-methyldopa).

-

Precipitate proteins by adding 300 µL of ice-cold acetonitrile.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

HPLC System: A high-performance liquid chromatography system.

-

Chiral Column: A chiral stationary phase column, such as a Chiral-AGP (α1-acid glycoprotein) column (e.g., 100 mm x 4.0 mm, 5 µm).

-

Mobile Phase: An isocratic mobile phase, for example, 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.5% methanol.

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 25°C.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for L-methyldopa, D-methyldopa, and the internal standard.

-

Example transition for methyldopa: m/z 212.1 → 153.1

-

-

-

Data Analysis:

-

Construct calibration curves for each enantiomer by plotting the peak area ratio of the analyte to the internal standard against the concentration.

-

Determine the concentration of each enantiomer in the plasma samples from the calibration curves.

-

Use the concentration-time data to calculate the pharmacokinetic parameters for each enantiomer using non-compartmental analysis with software like Phoenix WinNonlin.

-

Conclusion

The pharmacokinetics and metabolism of methyldopa are profoundly influenced by its stereochemistry. The L-enantiomer is preferentially absorbed and undergoes metabolic activation to the therapeutically active α-methylnorepinephrine, while the D-enantiomer is poorly absorbed and does not contribute to the antihypertensive effect. A thorough understanding of these stereoselective processes, facilitated by robust bioanalytical methods, is essential for the rational use and development of methyldopa and other chiral drugs. This guide provides a foundational understanding for researchers and professionals in the field of drug development and clinical pharmacology.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Methyldopa | C10H13NO4 | CID 38853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. Clinical pharmacokinetics of methyldopa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The metabolism of 14C-labelled α-methyldopa in normal and hypertensive human subjects - PMC [pmc.ncbi.nlm.nih.gov]

The Transformation Within: Elucidating the Biosynthetic Pathway of Alpha-Methylnorepinephrine from Methyldopa

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 2, 2025

Abstract

Methyldopa (B1676449), a cornerstone in the management of hypertension, particularly in pregnant women, functions as a prodrug, undergoing a fascinating metabolic transformation to its active form, alpha-methylnorepinephrine. This technical guide provides a comprehensive elucidation of the biosynthetic pathway from methyldopa to alpha-methylnorepinephrine, detailing the enzymatic processes, quantitative data, and the experimental methodologies that have been pivotal in unraveling this metabolic journey. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development, offering a granular understanding of the biochemical cascade that underpins the therapeutic efficacy of methyldopa.

Introduction

The antihypertensive action of methyldopa is not inherent to the molecule itself but is exerted through its centrally acting metabolite, alpha-methylnorepinephrine.[1][2] This active compound mimics the action of norepinephrine (B1679862) at presynaptic alpha-2 adrenergic receptors in the brainstem, leading to a reduction in sympathetic outflow and consequently, a decrease in arterial blood pressure.[3][4][5] Understanding the biosynthetic pathway of this transformation is crucial for optimizing therapeutic strategies and developing novel antihypertensive agents. This guide will dissect the key enzymatic steps, present relevant quantitative data, and provide an overview of the experimental protocols used to study this pathway.

The Biosynthetic Pathway: A Two-Step Enzymatic Cascade

The conversion of methyldopa to alpha-methylnorepinephrine is a two-step enzymatic process that mirrors the endogenous catecholamine synthesis pathway. The primary enzymes involved are Aromatic L-amino acid decarboxylase (also known as DOPA decarboxylase) and Dopamine (B1211576) beta-hydroxylase.

Step 1: Decarboxylation of Methyldopa to Alpha-Methyldopamine (B1210744)

The initial and rate-limiting step in this pathway is the decarboxylation of L-α-methyldopa to α-methyldopamine. This reaction is catalyzed by the enzyme Aromatic L-amino acid decarboxylase (AADC) , the same enzyme responsible for the conversion of L-DOPA to dopamine in the biosynthesis of catecholamines.

Step 2: Beta-Hydroxylation of Alpha-Methyldopamine to Alpha-Methylnorepinephrine

Following its formation, alpha-methyldopamine serves as a substrate for the enzyme Dopamine beta-hydroxylase (DBH) . This copper-containing monooxygenase hydroxylates the beta-carbon of alpha-methyldopamine, resulting in the formation of the pharmacologically active metabolite, alpha-methylnorepinephrine .

Figure 1: The two-step enzymatic conversion of Methyldopa to its active metabolite, Alpha-Methylnorepinephrine.

Quantitative Data

The following tables summarize key quantitative data related to the metabolism and pharmacokinetics of methyldopa.

Table 1: Enzyme Kinetics of Aromatic L-amino acid Decarboxylase (DDC) with Methyldopa

| Parameter | Value | Reference |

| kcat | 5.68 min-1 | |

| Km | 45 µM |

Table 2: Urinary Excretion of Methyldopa and its Metabolites in Humans (Oral Administration of 14C-labelled L-α-methyldopa)

| Compound | Percentage of Dose Excreted in Urine | Reference |

| Free and Conjugated α-methyldopa | 23% (normals), 37% (responders), 25% (non-responders) | |

| Free and Conjugated 3-O-methyl-α-methyldopa | ~4% (all subjects) | |

| Total Amines (α-methyldopamine and 3-O-methyl-α-methyldopamine) | ~6% | |

| Ketones (mainly 3,4-dihydroxyphenylacetone) | ~3% |

Table 3: Pharmacokinetic Properties of Methyldopa

| Parameter | Value | Reference |

| Bioavailability | ~25% (range 8% to 62%) | |

| Time to Peak Plasma Concentration (Tmax) | 2 hours | |

| Plasma Half-life (β-phase) | 1.28 hours (range 1.02 to 1.69 hours) | |

| Apparent Volume of Distribution (Vd) | 0.60 L/kg (range 0.41 to 0.72 L/kg) | |

| Protein Binding (Methyldopa) | <15% | |

| Protein Binding (O-sulfate metabolite) | ~50% |

Experimental Protocols

The elucidation of the biosynthetic pathway of alpha-methylnorepinephrine has been dependent on a variety of experimental techniques. Below are detailed methodologies for key experiments.

Assay for Aromatic L-amino Acid Decarboxylase (AADC) Activity

A common method for determining AADC activity involves the use of high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) to measure the product of the enzymatic reaction.

Principle: Plasma samples are incubated with L-DOPA, the natural substrate for AADC. The enzyme present in the plasma converts L-DOPA to dopamine. The reaction is then stopped, and the amount of dopamine produced is quantified using LC-MS/MS.

Protocol:

-

Sample Preparation: Collect blood in EDTA or sodium heparin tubes and centrifuge to obtain plasma. Store plasma at -80°C until analysis.

-

Reagents:

-

Sodium phosphate (B84403) buffer (167 mM, pH 7.0)

-

Pyridoxal-5-phosphate (PLP) solution (0.7 mM)

-

L-DOPA solution (20 mM)

-

Dopamine-d4 (internal standard) solution (50 nM)

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, mix 100 µL of plasma, 50 µL of PLP solution, and 300 µL of phosphate buffer.

-

Incubate the mixture for 2 hours at 37°C with shaking.

-

Initiate the enzymatic reaction by adding 50 µL of L-DOPA solution and incubate for an additional 90 minutes at 37°C.

-

-

Reaction Termination and Sample Processing:

-

Stop the reaction by adding 500 µL of acetonitrile.

-

Add 20 µL of the internal standard (dopamine-d4).

-

Centrifuge the sample at 14,000 RPM for 10 minutes to precipitate proteins.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the sample into an LC-MS/MS system equipped with a suitable column for catecholamine analysis.

-

Use a gradient elution program with a mobile phase consisting of an aqueous solution with formic acid and an organic solvent like methanol.

-

Monitor the transition of the parent ion to the daughter ion for both dopamine and the internal standard in multiple reaction monitoring (MRM) mode.

-

Quantify the amount of dopamine produced by comparing its peak area to that of the internal standard.

-

Figure 2: A generalized experimental workflow for the assay of Aromatic L-amino acid decarboxylase activity.

Assay for Dopamine β-Hydroxylase (DBH) Activity

Several methods exist for assaying DBH activity. A sensitive and widely used method is based on the enzymatic conversion of a substrate (e.g., tyramine (B21549) or dopamine) to its hydroxylated product, followed by quantification.

Principle: A photometric assay can be used where tyramine is converted to octopamine (B1677172) by DBH. The octopamine is then oxidized to p-hydroxybenzaldehyde, which can be measured spectrophotometrically. Alternatively, HPLC with electrochemical detection can be used to measure the formation of norepinephrine from dopamine.

Photometric Assay Protocol (using Tyramine as substrate):

-

Sample Preparation: Use serum or plasma samples.

-

Reagents:

-

Buffer solution (e.g., acetate (B1210297) buffer, pH 5.0)

-

Tyramine hydrochloride solution (substrate)

-

Ascorbic acid solution (cofactor)

-

Catalase solution

-

N-ethylmaleimide solution

-

Copper sulfate (B86663) solution

-

Sodium periodate (B1199274) solution

-

Sodium metabisulfite (B1197395) solution

-

-

Enzyme Reaction:

-

Prepare an incubation mixture containing the buffer, tyramine, ascorbic acid, catalase, and N-ethylmaleimide.

-

Add the serum or plasma sample to the mixture.

-

Start the reaction by adding copper sulfate.

-

Incubate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a strong acid (e.g., perchloric acid).

-

-

Oxidation and Measurement:

-

Add sodium periodate to oxidize the octopamine formed to p-hydroxybenzaldehyde.

-

After a set time, add sodium metabisulfite to stop the oxidation.

-

Measure the absorbance of the resulting p-hydroxybenzaldehyde at a specific wavelength (e.g., 330 nm).

-

Calculate the DBH activity based on a standard curve of octopamine.

-

Analysis of Methyldopa and its Metabolites in Biological Fluids

High-performance liquid chromatography (HPLC) coupled with various detection methods is the cornerstone for the quantitative analysis of methyldopa and its metabolites.

Principle: HPLC separates the compounds of interest based on their physicochemical properties as they pass through a stationary phase. Detection can be achieved using ultraviolet (UV) absorbance, fluorescence, or mass spectrometry (MS) for high sensitivity and specificity.

General HPLC-MS/MS Protocol:

-

Sample Preparation:

-

For plasma samples, perform protein precipitation by adding a solvent like acetonitrile containing an internal standard (e.g., methyldopa-d3).

-

Centrifuge to remove precipitated proteins.

-

The supernatant can be directly injected or further purified using solid-phase extraction (SPE).

-

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

-

Flow Rate: Typically in the range of 0.2-1.0 mL/min.

-

-

Mass Spectrometric Detection:

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Select specific precursor-to-product ion transitions for methyldopa, alpha-methyldopamine, alpha-methylnorepinephrine, and the internal standard.

-

-

Quantification:

-

Construct a calibration curve by analyzing standards of known concentrations.

-

Determine the concentration of the analytes in the samples by comparing their peak area ratios to the internal standard against the calibration curve.

-

Conclusion

The biosynthetic pathway of alpha-methylnorepinephrine from methyldopa is a well-defined, two-step enzymatic process that is fundamental to the drug's therapeutic effect. A thorough understanding of the enzymes involved, their kinetics, and the overall pharmacokinetics of methyldopa and its metabolites is essential for both clinical practice and ongoing research in antihypertensive drug development. The experimental protocols outlined in this guide provide a foundation for further investigation into this and similar metabolic pathways, paving the way for the development of more targeted and effective therapeutic agents.

References

- 1. The metabolism of 14C-labelled α-methyldopa in normal and hypertensive human subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Reaction of dopa decarboxylase with alpha-methyldopa leads to an oxidative deamination producing 3,4-dihydroxyphenylacetone, an active site directed affinity label - PubMed [pubmed.ncbi.nlm.nih.gov]

The False Promise: Methyldopa Hydrate's Role as a Deceptive Neurotransmitter

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyldopa (B1676449), a cornerstone in the management of hypertension, particularly in pregnant women, exerts its therapeutic effect through a fascinating and indirect mechanism of action. It operates not as a direct-acting antihypertensive agent, but as a prodrug that is metabolically converted into a "false neurotransmitter." This technical guide provides a comprehensive investigation into the role of methyldopa hydrate (B1144303) as a false neurotransmitter, detailing its metabolic pathway, its interaction with adrenergic receptors, and the experimental methodologies used to elucidate its mechanism. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this classic antihypertensive agent.

The "False Neurotransmitter" Hypothesis

The central tenet of methyldopa's action is the "false neurotransmitter" hypothesis. This theory posits that methyldopa is not the active compound itself but is metabolized in the body into an analog of norepinephrine (B1679862), namely alpha-methylnorepinephrine. This newly synthesized molecule then hijacks the normal neurotransmission process. It is taken up into presynaptic vesicles, replacing the endogenous neurotransmitter, norepinephrine. Upon nerve stimulation, these vesicles release alpha-methylnorepinephrine into the synaptic cleft instead of norepinephrine. Alpha-methylnorepinephrine, while structurally similar to norepinephrine, exhibits different affinities for adrenergic receptors, leading to a net decrease in sympathetic outflow and a subsequent reduction in blood pressure.

Metabolic Conversion of Methyldopa

The transformation of methyldopa into its active form, alpha-methylnorepinephrine, is a two-step enzymatic process that mirrors the endogenous catecholamine synthesis pathway.

-

Decarboxylation: Methyldopa is a substrate for the enzyme aromatic L-amino acid decarboxylase (AADC), the same enzyme that converts L-DOPA to dopamine (B1211576). AADC removes the carboxyl group from methyldopa to form alpha-methyldopamine (B1210744).

-

Hydroxylation: Subsequently, alpha-methyldopamine is acted upon by dopamine β-hydroxylase (DBH), the enzyme responsible for converting dopamine to norepinephrine. DBH hydroxylates alpha-methyldopamine to produce the active metabolite, alpha-methylnorepinephrine.

This metabolic cascade primarily occurs within central adrenergic neurons, leading to the accumulation of alpha-methylnorepinephrine in the brainstem, a key region for blood pressure regulation.

Signaling Pathway of Methyldopa Metabolism and Action

Quantitative Data on Methyldopa and its Metabolites

The following tables summarize key quantitative data related to the pharmacokinetics of methyldopa and the pharmacodynamics of its active metabolite, alpha-methylnorepinephrine.

Table 1: Pharmacokinetic Properties of Methyldopa

| Parameter | Value | Reference |

| Bioavailability | ~25% (highly variable) | [1] |

| Time to Peak Plasma Concentration | 2-4 hours | [2] |

| Elimination Half-life | 1.5-2 hours | [1][2] |

| Plasma Protein Binding | <15% | [3] |

| Volume of Distribution | 0.23 L/kg | |

| Primary Route of Excretion | Urine (~70% as unchanged drug and conjugate) |

Table 2: Adrenergic Receptor Binding Profile of Alpha-Methylnorepinephrine vs. Norepinephrine

| Receptor Subtype | Ligand | Ki (nM) | Relative Potency/Selectivity | Reference |

| α2-Adrenergic | (-)-α-Methylnorepinephrine | Data not available in specific Ki values | 6 times more potent than (-)-Norepinephrine | |

| (-)-Norepinephrine | 56 | - | ||

| α1-Adrenergic | (-)-α-Methylnorepinephrine | Data not available in specific Ki values | Less potent than Norepinephrine | |

| (-)-Norepinephrine | 330 | - | ||

| β1-Adrenergic | (-)-α-Methylnorepinephrine | Data not available in specific Ki values | Competes with high potency | |

| (-)-Norepinephrine | 740 | - | ||

| β2-Adrenergic | (-)-α-Methylnorepinephrine | Data not available in specific Ki values | Competes with high potency | |

| (-)-Norepinephrine | Data not available in specific Ki values | - |

Table 3: Functional Activity of Alpha-Methylnorepinephrine

| Assay | Parameter | Value | Reference |

| Hyperpolarization in Amphibian Sympathetic Ganglia | EC50 | 0.31 µM |

Experimental Protocols

The investigation of methyldopa's role as a false neurotransmitter relies on a combination of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.

In Vitro Enzymatic Conversion of Methyldopa

Objective: To quantify the conversion of methyldopa to alpha-methyldopamine and alpha-methylnorepinephrine by their respective enzymes.

Protocol: Aromatic L-Amino Acid Decarboxylase (AADC) Activity Assay

-

Enzyme Source: Prepare a homogenate of a tissue known to have high AADC activity (e.g., kidney or liver) or use purified recombinant AADC.

-

Reaction Mixture: In a microcentrifuge tube, combine the following:

-

Tissue homogenate or purified AADC.

-

Pyridoxal-5-phosphate (PLP) as a cofactor.

-

Methyldopa as the substrate.

-

A suitable buffer (e.g., phosphate (B84403) buffer, pH 7.2).

-

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a strong acid (e.g., perchloric acid) to precipitate the protein.

-

Quantification:

-

Centrifuge the mixture to pellet the precipitated protein.

-

Analyze the supernatant for the presence of alpha-methyldopamine using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

-

Quantify the amount of product formed against a standard curve of alpha-methyldopamine.

-

Protocol: Dopamine β-Hydroxylase (DBH) Activity Assay

-

Enzyme Source: Use purified DBH from a commercial source or isolated from adrenal glands.

-

Reaction Mixture: In a microcentrifuge tube, combine:

-

Purified DBH.

-

Alpha-methyldopamine as the substrate.

-

Ascorbate and fumarate (B1241708) as cofactors.

-

Catalase to prevent substrate oxidation.

-

A suitable buffer (e.g., MES buffer, pH 6.0).

-

-

Incubation: Incubate at 37°C for a specified time.

-

Reaction Termination: Stop the reaction with a strong acid.

-

Quantification: Analyze the supernatant for alpha-methylnorepinephrine content using HPLC-ECD.

Vesicular Uptake and Displacement Assay

Objective: To demonstrate the uptake of alpha-methylnorepinephrine into synaptic vesicles and its ability to displace norepinephrine.

Protocol: Synaptosome Preparation and Vesicular Uptake

-

Synaptosome Isolation:

-

Homogenize fresh brain tissue (e.g., rat striatum) in a sucrose (B13894) buffer.

-

Perform differential centrifugation to isolate the synaptosomal fraction, which contains resealed nerve terminals with synaptic vesicles.

-

-

Vesicular Uptake Assay:

-

Incubate the prepared synaptosomes with radiolabeled [³H]-alpha-methylnorepinephrine or [³H]-norepinephrine in the presence of ATP and Mg²⁺ to energize the vesicular monoamine transporter (VMAT).

-

At various time points, stop the uptake by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting to determine the amount of neurotransmitter taken up into the vesicles.

-

-

Competitive Displacement Assay:

-

Pre-load synaptosomes with [³H]-norepinephrine as described above.

-

Incubate the pre-loaded synaptosomes with increasing concentrations of non-radiolabeled alpha-methylnorepinephrine.

-

Measure the amount of [³H]-norepinephrine remaining in the vesicles at equilibrium. A decrease in vesicular [³H]-norepinephrine indicates displacement by alpha-methylnorepinephrine.

-

Stimulated Neurotransmitter Release from PC12 Cells

Objective: To measure the release of norepinephrine and alpha-methylnorepinephrine from a neuronal cell model following stimulation.

Protocol:

-

Cell Culture and Differentiation:

-

Culture PC12 cells, a rat pheochromocytoma cell line, in appropriate media.

-

Differentiate the cells into a neuronal phenotype by treating with Nerve Growth Factor (NGF) for several days. Differentiated cells will extend neurites and express components of the neurosecretory machinery.

-

-

Loading with Methyldopa: Incubate the differentiated PC12 cells with methyldopa for a period sufficient to allow for its uptake and conversion to alpha-methylnorepinephrine (e.g., 24-48 hours).

-

Stimulation of Release:

-

Wash the cells to remove extracellular methyldopa and its metabolites.

-

Stimulate neurotransmitter release by depolarizing the cells with a high concentration of potassium chloride (KCl) (e.g., 50-80 mM) for a short period (e.g., 2-5 minutes).

-

-

Sample Collection and Analysis:

-

Collect the extracellular medium (supernatant) following stimulation.

-

Analyze the supernatant for the content of both norepinephrine and alpha-methylnorepinephrine using HPLC-ECD.

-

Compare the amounts of released norepinephrine and alpha-methylnorepinephrine to determine the extent to which the false neurotransmitter has replaced the endogenous one in the releasable pool.

-

Experimental Workflow for Characterizing Methyldopa as a False Neurotransmitter

Conclusion

This compound serves as a classic example of a prodrug that acts as a false neurotransmitter. Its therapeutic efficacy is not derived from the parent compound but from its active metabolite, alpha-methylnorepinephrine. This metabolite effectively replaces norepinephrine in synaptic vesicles and, upon release, acts as a potent agonist at presynaptic alpha-2 adrenergic receptors, leading to a reduction in sympathetic outflow and a decrease in blood pressure. The experimental protocols outlined in this guide provide a framework for the continued investigation of false neurotransmitters and their potential therapeutic applications. A thorough understanding of these mechanisms is crucial for the rational design and development of novel therapeutics that target the sympathetic nervous system.

References

- 1. Analytical techniques for methyldopa and metabolites: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Development and Full Validation of a Novel Liquid Chromatography Electrochemical Detection Method for Simultaneous Determination of Nine Catecholamines in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

The Sympatholytic Effect of Methyldopa Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyldopa (B1676449), a centrally-acting alpha-2 adrenergic agonist, has been a cornerstone in the management of hypertension for decades. Its primary mechanism of action involves a significant reduction in sympathetic nervous system outflow from the central nervous system. This technical guide provides an in-depth analysis of the pharmacological effects of methyldopa hydrate (B1144303) on the sympathetic nervous system. It consolidates quantitative data from various studies, details key experimental protocols, and visualizes the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Introduction

Methyldopa is an aromatic amino acid decarboxylase inhibitor that primarily exerts its antihypertensive effect through its active metabolite, alpha-methylnorepinephrine.[1][2] It is a prodrug that, after central conversion, stimulates alpha-2 adrenergic receptors in the brainstem, leading to a reduction in sympathetic tone and a decrease in arterial blood pressure.[3][4] This guide will explore the core mechanisms of methyldopa's action, present quantitative data on its effects, and provide detailed experimental methodologies for its study.

Mechanism of Action

Methyldopa's antihypertensive action is not due to the parent drug itself but rather its conversion to pharmacologically active metabolites within the central nervous system.[1] The L-isomer of methyldopa is the active form.[1]

Metabolic Conversion

Methyldopa crosses the blood-brain barrier and is metabolized by neuronal enzymes into alpha-methyldopamine (B1210744) and subsequently to alpha-methylnorepinephrine.[5][6] Alpha-methylnorepinephrine is structurally similar to norepinephrine (B1679862) and acts as a "false neurotransmitter."[7]

Central Alpha-2 Adrenergic Receptor Agonism

The primary active metabolite, alpha-methylnorepinephrine, acts as a potent agonist at presynaptic alpha-2 adrenergic receptors located in the brainstem, specifically in the nucleus tractus solitarius.[1][8] Stimulation of these receptors inhibits the firing of adrenergic neurons, leading to a decrease in the release of norepinephrine from central and peripheral nerve terminals.[1][9] This reduction in sympathetic outflow results in decreased peripheral vascular resistance, heart rate, and subsequently, a lowering of arterial blood pressure.[3][7]

Quantitative Data on Sympathetic Nervous System Outflow

The administration of methyldopa leads to measurable reductions in markers of sympathetic nervous system activity, including blood pressure and plasma norepinephrine levels.

Effect on Blood Pressure

Clinical trials have consistently demonstrated the efficacy of methyldopa in reducing both systolic and diastolic blood pressure.

| Study Type | Dosage Range (mg/day) | Mean Systolic BP Reduction (mmHg) | Mean Diastolic BP Reduction (mmHg) | Reference |

| Meta-analysis (12 trials) | 500 - 2250 | 13 (95% CI: 6-20) | 8 (95% CI: 4-13) | [2][10] |

| Clinical Trial (60 patients) | Varied | Significant reduction | Significant reduction | [11] |

Effect on Plasma Norepinephrine

Methyldopa's central action leads to a decrease in circulating norepinephrine, a key indicator of sympathetic tone.

| Study Design | Methyldopa Dose | Comparison | Outcome | Reference |

| Comparative Study (9 hypertensive patients) | 750 mg (single dose) | Clonidine (B47849) (0.2 mg) | Similar fall in plasma noradrenaline levels at 6 and 8 hours. | [12][13] |

| Animal Study (Dogs) | 100 mg/kg p.o. twice daily for 3 days | Pre-treatment | Marked reduction in pressor and chronotropic responses to tyramine. | [14] |

Experimental Protocols

The following sections detail representative methodologies for key experiments used to investigate the effects of methyldopa on the sympathetic nervous system.

Quantification of Methyldopa and its Metabolites in Plasma

Objective: To measure the concentration of methyldopa and its major metabolite, 3-O-methyldopa, in human plasma.

Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[3][5]

Protocol:

-

Sample Preparation:

-

To 100 µL of human plasma, add an internal standard solution (e.g., methyldopa-D3 or carbidopa).[15]

-

Precipitate plasma proteins by adding a solution such as perchloric acid or acetonitrile (B52724) with formic acid.[3][15]

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Couple the HPLC eluent to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect the transitions for methyldopa and its metabolites.[3]

-

-

Quantification:

-

Construct a calibration curve using known concentrations of methyldopa and its metabolites.

-

Determine the concentration in the plasma samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

-

Measurement of Arterial Blood Pressure in Conscious Rats

Objective: To continuously monitor the effect of methyldopa on arterial blood pressure in a conscious, freely moving rat model.

Methodology: Radiotelemetry.[16]

Protocol:

-